![molecular formula C19H24N2O2S B2410324 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-08-5](/img/structure/B2410324.png)
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
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Description
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this complex in cellular metabolism and disease.
Scientific Research Applications
Synthesis and Chemical Transformations
One-Pot Synthesis and Derivatives : A study highlights the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction, showcasing the method's efficiency and simplicity in producing compounds with potential pharmacological applications (Bhat et al., 2018).
Structure and Morpholino Involvement : Research on the benzamide molecule structure containing a morpholinone ring illustrates the significance of morpholine in stabilizing the molecular structure through intra- and intermolecular hydrogen bonds, indicating its importance in designing molecules with desired physical properties (Huai‐Lin Pang et al., 2006).
Cyclization and Complex Formation : The cyclization of (2-bromophenyl)thioacetic acid morpholide to 2-(morpholin-4-yl)-1-benzothiophene, facilitated by copper(II) chloride, involves intermediate complex formation, highlighting the role of morpholine derivatives in synthesizing heterocyclic compounds and their complexes (Petrov et al., 2020).
Applications in Advanced Materials
Photoinitiators for Coatings : A study on copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators reveals their application in ultraviolet-curable pigmented coatings. These copolymeric systems exhibit synergistic effects in activity and provide insights into structural requirements for efficient photoinitiation, useful in developing advanced coatings and materials science applications (Angiolini et al., 1997).
properties
IUPAC Name |
2-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-6-3-4-7-16(14)19(22)20-15(2)18(17-8-5-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCMJCZHEFTUTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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